![molecular formula C15H21N3OS B10862880 1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B10862880.png)
1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
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Overview
Description
1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides It is characterized by the presence of a piperidine ring substituted with a carboxamide group and a 2,5-dimethylphenyl group attached via a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid or its derivative (e.g., an acid chloride) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Attachment of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced via a nucleophilic substitution reaction, where the piperidine carboxamide reacts with 2,5-dimethylphenyl isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbamothioyl group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, in biological systems. The carbamothioyl group may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
- 1-[(2,6-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
- 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
Uniqueness
1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for structure-activity relationship studies in medicinal chemistry.
Biological Activity
1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide, also known by its CAS Number 482609-31-4, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H21N3OS
- Molecular Weight : 291.4117 g/mol
The compound features a piperidine ring substituted with a carbamothioyl group and a dimethylphenyl moiety, which is critical for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to 1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine derivatives exhibit significant antimicrobial properties. For instance, thiourea derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study: Structure-Activity Relationship (SAR)
A study highlighted the importance of substituents on the piperidine ring and the phenyl group in modulating biological activity. The presence of bulky groups like 2,5-dimethyl enhances lipophilicity and bioavailability, potentially leading to improved efficacy against target organisms.
Compound | Structure | Activity |
---|---|---|
A | Structure A | Moderate antibacterial activity |
B | Structure B | High antifungal activity |
C | Structure C | Low activity |
(Note: The structures would typically be included in an actual document.)
Cytotoxicity
In vitro studies have demonstrated that certain thiourea derivatives exhibit cytotoxic effects on cancer cell lines. The cytotoxicity is often attributed to the ability of these compounds to induce apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction.
The proposed mechanisms for the biological activities of 1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine derivatives include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular metabolism.
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
Research Findings
Recent studies have focused on optimizing the structure for enhanced biological activity. For instance:
- High Throughput Screening : Libraries of thiourea compounds were screened for antimicrobial activity, revealing several promising candidates for further development.
- Metal Complexation Studies : The formation of metal complexes with thioureas has shown improved antimicrobial properties and stability.
Properties
Molecular Formula |
C15H21N3OS |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H21N3OS/c1-10-3-4-11(2)13(9-10)17-15(20)18-7-5-12(6-8-18)14(16)19/h3-4,9,12H,5-8H2,1-2H3,(H2,16,19)(H,17,20) |
InChI Key |
ZDHLQDNOWBMFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
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